Clearanol C

Description

Contextualization of Clearanol C as a Microbial Metabolite

This compound is classified as a microbial metabolite, specifically a product of fungi. researchgate.net Microorganisms, including bacteria and fungi, are prolific producers of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. Current time information in Stearns County, US. Instead, these molecules often serve ecological functions, such as defense mechanisms or signaling. Current time information in Stearns County, US.researchgate.net Fungi, in particular, are recognized for their ability to synthesize a remarkable diversity of complex chemical structures, making them a primary focus for natural product researchers. Current time information in Stearns County, US. The discovery of this compound from fungal sources underscores the importance of microbial life as a source of novel chemical entities. researchgate.net

Significance of Secondary Metabolites in Scientific Research

Secondary metabolites are of immense significance in scientific research for several key reasons. They are not essential for the basic life functions of the producing organism but are crucial for its interaction with the environment and for its survival and reproduction. researchgate.net These compounds often possess potent biological activities, which has led to their development as therapeutic agents, including antibiotics, anti-cancer drugs, and immunosuppressants. mdpi.com

The study of secondary metabolites provides valuable insights into biosynthetic pathways, the complex enzymatic processes that create these intricate molecules. mdpi.com Furthermore, these natural products serve as chemical probes to investigate cellular processes and have been instrumental in advancing the field of chemical biology. The diverse functionalities of secondary metabolites also find applications in agriculture and various industrial sectors. researchgate.net

Key Roles of Secondary Metabolites in Scientific Research:

| Area of Significance | Description |

| Drug Discovery | A primary source of lead compounds for the development of new medicines. mdpi.comnih.gov |

| Ecological Chemistry | Elucidating the chemical interactions between organisms and their environment. researchgate.net |

| Biosynthetic Studies | Understanding the enzymatic pathways that produce complex natural products. mdpi.com |

| Chemical Biology | Providing molecular tools to study biological processes. |

| Industrial Applications | Use in agriculture, food production, and other industries. researchgate.net |

Historical Overview of Clearanol Compound Series Discovery

The discovery of the Clearanol compound series, including this compound, was reported in 2012. researchgate.net A team of researchers isolated a collection of fungal strains from a unique and complex microbial mat located in an iron-rich freshwater spring that feeds into Clear Creek in Golden, Colorado, USA. researchgate.net

From these fungal isolates, specifically a Glomeromycete (possible Entrophospora sp.) and a Dothideomycete (possible Phaeosphaeria sp.), a number of novel secondary metabolites were purified and structurally characterized. researchgate.net This investigation led to the identification of six new compounds, which were named Clearanols A, B, C, D, and E, along with another new compound named disulochrin. researchgate.net

Initial bioactivity screening of these newly discovered compounds revealed that this compound exhibited weak inhibitory activity against the biofilm formation of Candida albicans, a pathogenic yeast. researchgate.net This discovery highlighted the potential for unique and underexplored environments, such as iron-rich springs, to harbor microorganisms that produce novel bioactive secondary metabolites. researchgate.net

Discovery of the Clearanol Series:

| Compound | Source Organism(s) | Location of Isolation | Reported Biological Activity |

| Clearanol A-E | Glomeromycete and Dothideomycete fungi | Microbial mat in an iron-rich freshwater spring, Colorado, USA | This compound showed weak inhibitory activity against Candida albicans biofilm formation. researchgate.net |

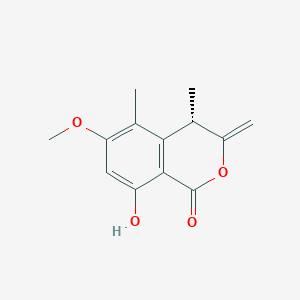

Structure

3D Structure

Properties

CAS No. |

1384260-56-3 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one |

InChI |

InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1 |

InChI Key |

CIGSWLXZMSXAAE-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |

Canonical SMILES |

CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Research of Clearanol C

Methodologies for Isolation from Natural Sources

The discovery of a new chemical entity from a natural source is a systematic process that begins with the cultivation of the producing organism and concludes with the purification of the compound of interest.

Fungal Strain Cultivation and Fermentation Techniques

The production of secondary metabolites by fungi is highly dependent on the specific cultivation and fermentation conditions. Initially, the selected fungal strain is grown on a solid medium, such as Potato Dextrose Agar (PDA), to obtain a pure culture. For large-scale production of metabolites, liquid fermentation is typically employed.

The process involves inoculating a liquid medium with the fungal culture. Common media include Yeast Extract Peptone Dextrose (YPD) or specialized broths designed to optimize the production of the target compound class. Fermentation can be conducted under static conditions or with agitation to ensure proper aeration and nutrient distribution. nih.gov Parameters such as temperature (typically 25-30°C), pH, and incubation time (ranging from several days to weeks) are meticulously controlled and optimized to maximize the yield of the desired metabolite. researchgate.net For instance, co-cultivation techniques, where the fungus is grown alongside other microorganisms, can sometimes induce the production of novel compounds not seen in monocultures. nih.gov

Extraction and Chromatographic Purification Strategies

Following fermentation, the first step in isolation is the extraction of the crude mixture of metabolites. This is typically achieved through solvent extraction. nih.gov The fermentation broth is separated from the fungal biomass (mycelium). The broth is often extracted with a water-immiscible organic solvent like ethyl acetate (B1210297), while the mycelium is extracted with a polar solvent such as methanol (B129727) or acetone. The resulting crude extracts are then concentrated under reduced pressure.

Purification of the target compound from the complex crude extract is a multi-step process reliant on chromatographic techniques. nih.gov

Column Chromatography: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20. bibliotekanauki.pl A gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate and then methanol) is used to elute fractions of decreasing lipophilicity. nih.gov

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing the compound of interest (as determined by preliminary analysis) are further purified using preparative or semi-preparative HPLC. This technique offers higher resolution and is crucial for obtaining the compound in a pure form.

An illustrative table of solvents commonly used in chromatographic separation is provided below.

| Solvent Name | Typical Use in Chromatography |

| Hexane | Mobile phase for non-polar compounds |

| Ethyl Acetate | Mobile phase of intermediate polarity |

| Chloroform | Mobile phase of intermediate polarity |

| Methanol | Mobile phase for polar compounds |

| Acetic Acid | Mobile phase modifier to improve peak shape |

Identification of Microbial Mat and Fungal Isolates as Producers

The initial discovery of a bioactive compound often comes from screening programs where numerous microbial isolates are tested. Fungi are isolated from diverse environmental sources such as soil, decaying wood, or marine sediments. researchgate.net These isolates are then cultivated, and their crude extracts are tested for specific biological activities (e.g., antifungal, antibacterial).

Once an extract shows activity, the producing fungal strain is identified through morphological analysis and molecular techniques, such as sequencing the ITS (Internal Transcribed Spacer) region of its DNA. To confirm that a specific compound within the extract is responsible for the activity, the purification process is guided by bioassays. Fractions are continuously tested at each stage of purification to ensure the active principle is not lost. The presence of the target compound in different fungal isolates can be rapidly checked using analytical techniques like HPLC. nih.gov

Spectroscopic and Spectrometric Characterization of Clearanol C

Once a compound is isolated in its pure form, its chemical structure must be determined. This is accomplished through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule. mdpi.com A series of 1D and 2D NMR experiments are conducted to piece together the molecular puzzle.

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.

2D NMR Experiments (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule.

By analyzing these spectra in conjunction, the complete carbon-hydrogen framework and the relative stereochemistry of the molecule can be established. mdpi.com

Below is an example of how NMR data for a hypothetical compound might be presented.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

| 1 | 170.5 | - | H-2, H-3 |

| 2 | 75.2 | 4.5 (d, 8.1) | C-1, C-3, C-4 |

| 3 | 35.8 | 2.1 (m) | C-1, C-2, C-4, C-5 |

| 4 | 128.9 | 5.9 (d, 10.2) | C-2, C-5, C-6 |

| 5 | 135.4 | 6.2 (dd, 10.2, 2.5) | C-3, C-4, C-7 |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry provides the precise molecular weight of a compound. youtube.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. nih.gov This high degree of accuracy allows for the unambiguous determination of the molecular formula by calculating the only possible combination of atoms (C, H, O, N, etc.) that corresponds to the measured mass. This information is fundamental and serves as the starting point for structural elucidation by NMR.

Chiroptical Methods for Absolute Configuration (e.g., ECD, X-ray Crystallography)

While the original report on this compound focused on its planar structure, the determination of the absolute configuration of related clearanols provides insight into the methods employed for this class of compounds. For other members of the clearanol family, chiroptical methods such as Electronic Circular Dichroism (ECD) and single-crystal X-ray crystallography have been pivotal.

For instance, the absolute configuration of Clearanol E was unequivocally determined through an X-ray crystallographic experiment. nih.gov This technique provides a three-dimensional model of the molecule, offering definitive proof of its stereochemistry. nih.gov In other cases, the absolute configurations of clearanols have been assigned by comparing their experimental ECD spectra and optical rotation data with those of known compounds or with calculated theoretical spectra. nih.govresearchgate.net This comparative approach is a powerful tool when suitable crystals for X-ray analysis cannot be obtained.

Comparative Structural Analysis within the Clearanol Family (Clearanols A-I)

This compound is part of a larger family of structurally related natural products, designated Clearanols A through I. illinois.eduresearchgate.net Comparative analysis of their structures reveals a common molecular scaffold with variations in functional groups and stereochemistry.

Clearanols A and B, for example, share a similar core with this compound but differ in their oxygenation patterns. illinois.edu Clearanol B, for instance, features an additional ether linkage. illinois.edu Clearanols D and E are a pair of epimers, differing only in the stereochemistry at a single chiral center. illinois.edunih.gov Clearanol I shares the same isochromenone skeleton as another family member, Clearanol F, but is distinguished by the absence of a hydroxyl group. nih.gov

The structural diversity within the clearanol family, arising from subtle changes to a common template, is a common theme in natural product chemistry and highlights the biosynthetic versatility of the producing organisms.

Table 1: Spectroscopic and Structural Data for this compound

| Property | Data |

|---|---|

| Molecular Formula | C13H14O4 |

| Mass Spectrometry | HRESIMS [M-H]⁻ at m/z 233.0815 (calculated for C13H13O4, 233.0814) illinois.edu |

| Key NMR Feature | ¹H and ¹³C NMR data show considerable similarity to related isobenzofuranone compounds. illinois.edu |

| Structural Elucidation | Planar structure determined by analysis of ¹H-¹³C HMBC correlations. illinois.edu |

Table 2: Overview of Selected Clearanol Family Members | Compound | Key Structural Features | Method of Structural/Stereochemical Determination | Reference(s) | | :--- | :--- | :--- | :--- | | Clearanol A | Isobenzofuranone core | NMR, HRESIMS, Modified Mosher's method for absolute configuration illinois.eduresearchgate.net | | Clearanol B | Contains an additional ether linkage compared to Clearanol A | NMR, HRESIMS illinois.edu | | Clearanol D | Epimer of Clearanol E | NMR, HRESIMS, ECD illinois.edunih.govresearchgate.net | | Clearanol E | Epimer of Clearanol D | NMR, HRESIMS, X-ray Crystallography, ECD illinois.edunih.govresearchgate.net | | Clearanol H | Known isochromanone | Comparison of NMR and specific rotation data with literature researchgate.net | | Clearanol I | Isochromenone skeleton, lacks a hydroxyl group compared to Clearanol F | NMR, HRESIMS nih.govresearchgate.net |

Biosynthetic Pathways and Genetic Studies of Clearanol C

Proposed Biosynthetic Routes to Clearanol C

The biosynthesis of this compound and structurally similar 3-methylene isochromanones is thought to originate from a polyketide precursor. acs.org The proposed biosynthetic routes involve several key steps, including precursor assembly, cyclization, and subsequent modifications.

The backbone of this compound is assembled by a nonreducing polyketide synthase (nrPKS). acs.org These enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. While specific incorporation studies for this compound are not extensively detailed in the available literature, the general model for isochromanone biosynthesis suggests the formation of a pentaketide (B10854585) intermediate. acs.org

The formation of the characteristic 3-methylene isochromanone core is a critical step in the biosynthesis of this compound. It has been demonstrated that an nrPKS enzyme alone is sufficient to construct this core structure. acs.org The thioesterase (TE) domain of the nrPKS plays a crucial role in the release and lactonization of the polyketide chain, leading to the formation of the non-aromatic bicyclic product. acs.org This is a departure from the typical function of TE domains in other polyketide synthases, which often catalyze reactions that maintain aromaticity. acs.org

The biosynthesis is hypothesized to proceed through intermediates that undergo enzymatic modifications. For instance, the formation of the exocyclic double bond at C3 is a key feature. Two potential mechanisms have been proposed for this step in related compounds: dehydrogenation of a lactone from a partially reduced polyketide or dehydration of a hemiacetal formed from a carboxylic acid addition to a C3-ketone. acs.org Subsequent enzymatic steps, such as oxidations, are likely involved in producing the final structure of this compound. acs.org

Table 1: Key Enzymatic Steps in the Proposed Biosynthesis of the 3-Methylene Isochromanone Core

| Step | Enzyme/Domain | Function |

| Polyketide chain assembly | Nonreducing Polyketide Synthase (nrPKS) | Iterative condensation of acyl-CoA units |

| Lactonization and release | Thioesterase (TE) domain | Catalyzes the formation of the isochromanone ring |

| Formation of exocyclic double bond | Dehydrogenase/Dehydratase (hypothesized) | Creates the characteristic C3-methylene group |

| Oxidations | Oxidoreductases | Hydroxylation and other modifications |

This table is based on hypothesized and demonstrated steps in the biosynthesis of 3-methylene isochromanones, a class to which this compound belongs. acs.org

This compound is structurally related to other isochromanones and isocoumarins, suggesting a shared biosynthetic origin. acs.orgmdpi.com Isochromenones are a diverse group of polyketides, and their biosynthetic pathways often involve similar nrPKS-mediated assembly of a polyketide chain followed by cyclization. acs.org The key difference in the biosynthesis of 3-methylene isochromanones like this compound lies in the action of the TE domain, which facilitates the formation of a non-aromatic system. acs.org The structural similarity to compounds like ascochin and acremonone I further supports the involvement of an AcreC-like nrPKS in its biosynthesis. acs.org

Genetic Basis of this compound Production

The production of secondary metabolites like this compound is governed by a set of genes typically organized in a biosynthetic gene cluster (BGC). plos.org Identifying and characterizing these BGCs is essential for understanding and manipulating the production of these compounds.

The identification of BGCs responsible for the production of 3-methylene isochromanones has been achieved through genome sequencing and bioinformatic analysis. acs.org By searching for nrPKS genes with homology to known isocoumarin (B1212949) biosynthesis genes, researchers can pinpoint potential clusters. For example, in the study of ascochin biosynthesis, a BGC was identified containing an nrPKS gene with significant identity to the AcreC nrPKS, which is involved in acremonone I biosynthesis. acs.org This cluster also contained genes encoding other enzymes, such as oxidoreductases, which are likely involved in the tailoring of the final product. acs.org While the specific BGC for this compound has not been explicitly detailed, the principles of its identification would follow a similar methodology.

To elucidate the function of individual genes within a BGC, researchers employ techniques such as gene knockout and heterologous expression. mdpi.com Gene knockout involves deleting or disrupting a specific gene to observe the effect on metabolite production. acs.org For instance, eliminating an oxidoreductase gene in the ascochin BGC led to the accumulation of a precursor, confirming the role of the enzyme in the final oxidation step. acs.org

Heterologous expression is another powerful tool where the entire BGC or specific genes are transferred to a host organism, such as Aspergillus nidulans, that does not naturally produce the compound. mdpi.comnih.gov This allows for the study of the gene functions in a clean genetic background. mdpi.com Successful heterologous expression of a BGC can confirm its role in the production of a specific metabolite. nih.gov

Table 2: Techniques for Characterizing Gene Function in Biosynthetic Pathways

| Technique | Description | Application in this compound Biosynthesis Study |

| Gene Knockout | Inactivation of a specific gene in the producing organism. | To determine the function of tailoring enzymes (e.g., oxidoreductases) in the this compound pathway. acs.org |

| Heterologous Expression | Transferring the biosynthetic gene cluster to a non-producing host. | To confirm the identity of the this compound BGC and to produce the compound for further study. mdpi.comnih.gov |

| Site-Directed Mutagenesis | Introducing specific mutations into a gene to alter protein function. | To probe the active sites of enzymes like the nrPKS and TE domain to understand their catalytic mechanisms. genscript.com |

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites, including terpenoids analogous to this compound, is a tightly controlled process governed by a complex network of regulatory elements. This regulation ensures that the production of such compounds occurs in response to specific developmental stages or environmental conditions, optimizing the fungus's adaptation and survival. The control of biosynthetic gene clusters (BGCs) for terpenoids is multi-layered, involving pathway-specific transcription factors, global regulators that respond to environmental cues, and epigenetic modifications of chromatin. mdpi.comnih.gov

Transcriptional Regulation

The expression of genes within a biosynthetic cluster is the primary control point for the production of fungal terpenoids. This transcriptional regulation is managed by a hierarchy of proteins that interpret both internal and external signals.

Pathway-Specific Regulators:

Most fungal secondary metabolite gene clusters contain one or more regulatory genes that encode transcription factors. unl.ptnih.gov These factors are typically responsible for the coordinated expression of the entire set of biosynthetic genes within that cluster. A classic example is the aflR gene found in the sterigmatocystin (B1681140) and aflatoxin BGCs in Aspergillus species. unl.ptontosight.ai AflR is a zinc-finger transcription factor that binds to specific promoter sequences of other genes in the cluster, acting as a master switch to turn on the pathway. ontosight.ai

Similarly, the trichothecene (B1219388) gene (Tri) cluster in Fusarium species is controlled by the pathway-specific transcription factor, Tri6. psu.edutandfonline.com The Tri6 protein contains a Cys2His2 zinc finger domain and is essential for the high-level expression of the trichothecene biosynthetic genes, such as Tri4 and Tri5. psu.edunih.gov Another regulatory gene, Tri10, is also found within the cluster and is required for the expression of Tri6 and other Tri genes, suggesting a cascade of regulation even within the cluster-specific controls. nih.govfrontiersin.org It is highly probable that the this compound biosynthetic gene cluster contains a similar pathway-specific transcription factor that serves as a primary activator for the pathway.

Global Regulators:

In addition to pathway-specific factors, fungal secondary metabolism is controlled by broad-domain or "global" regulators. These proteins are not encoded within the BGCs but respond to overarching environmental and nutritional signals to modulate the expression of multiple secondary metabolite pathways simultaneously. mdpi.comfrontiersin.org

Key global regulators in fungi include:

LaeA and the Velvet Complex: LaeA is a methyltransferase that acts as a master regulator of secondary metabolism in many filamentous fungi. mdpi.commdpi.com It is part of a larger protein assembly known as the velvet complex (including VeA and VelB), which links secondary metabolism with fungal development (like sporulation) and light sensing. mdpi.comnih.gov LaeA is thought to function by remodeling chromatin, making biosynthetic gene clusters accessible for transcription. mdpi.com Deletion of laeA often results in the silencing of numerous BGCs. mdpi.com

PacC/Pal Pathway: Fungi must adapt to ambient pH, and the PacC transcription factor is central to this response. tandfonline.comnih.gov The Pal-PacC signaling pathway senses external pH. Under alkaline conditions, PacC is activated and can up-regulate the expression of alkaline-expressed genes, including those for certain secondary metabolites like sterigmatocystin. nih.govresearchgate.net Conversely, it represses acid-expressed genes. The production of some mycotoxins, such as type B trichothecenes in Fusarium graminearum, is strongly induced by an acidic pH environment, a process that involves the PacC regulatory network. tandfonline.com

AreA: This transcription factor mediates nitrogen metabolite repression, ensuring that fungi utilize preferred nitrogen sources like ammonium (B1175870) and glutamine first. unl.pt When preferred nitrogen sources are depleted, AreA becomes active and upregulates genes for the utilization of alternative nitrogen sources. It also influences secondary metabolism; for instance, it is required for fumonisin B1 production in Fusarium verticillioides and regulates gibberellin biosynthesis in Fusarium fujikuroi. unl.ptnih.gov

The interplay of these global regulators forms a complex network that integrates signals from the environment to determine whether conditions are favorable for the significant metabolic investment required to produce compounds like this compound.

The table below summarizes key transcription factors involved in the regulation of well-studied fungal terpenoids, which serve as models for understanding the potential regulation of this compound.

| Regulator | Regulator Type | Function | Regulated Pathway (Example) | Organism (Example) |

|---|---|---|---|---|

| AflR | Pathway-Specific (Zinc Finger) | Activates transcription of genes within the sterigmatocystin/aflatoxin cluster. unl.ptontosight.ai | Sterigmatocystin | Aspergillus nidulans |

| Tri6 | Pathway-Specific (Zinc Finger) | Positively regulates the expression of trichothecene biosynthetic genes. psu.edutandfonline.com | Trichothecenes | Fusarium sporotrichioides |

| Tri10 | Pathway-Specific | Controls the expression of Tri6 and other Tri genes. nih.gov | Trichothecenes | Fusarium sporotrichioides |

| LaeA | Global (Methyltransferase) | Master regulator, links secondary metabolism to development and light; likely acts via chromatin remodeling. mdpi.commdpi.com | Sterigmatocystin, Penicillin, etc. | Aspergillus spp. |

| PacC | Global (Zinc Finger) | Mediates response to ambient pH, activating or repressing gene expression. tandfonline.comnih.gov | Sterigmatocystin, Trichothecenes | Aspergillus spp., Fusarium spp. |

| AreA | Global (GATA-type) | Controls nitrogen metabolite repression, affecting secondary metabolism based on nitrogen availability. unl.ptnih.gov | Gibberellins | Fusarium fujikuroi |

Influence of Environmental Factors

The production of fungal terpenoids is profoundly influenced by a variety of environmental stimuli. nih.gov These external cues are interpreted by the cell's regulatory networks, leading to the activation or repression of biosynthetic pathways.

Key environmental factors include:

Nutrient Availability: The type and concentration of carbon and nitrogen sources are critical. The biosynthesis of many secondary metabolites, including terpenoids, is often triggered under conditions of nutrient limitation, after the primary growth phase has concluded. nih.gov For example, nitrogen availability, sensed through the AreA system, is a key regulatory point for gibberellin biosynthesis. nih.gov

pH: As mediated by the PacC pathway, the ambient pH is a crucial determinant. In Fusarium graminearum, a shift to an acidic pH is a strong inducer of trichothecene biosynthesis and the expression of TRI genes. tandfonline.com In contrast, alkaline conditions have been shown to increase the production of sterigmatocystin in Aspergillus nidulans. nih.govresearchgate.net

Temperature: Temperature can significantly affect mycotoxin production. Studies on Fusarium species have shown that temperature shifts can alter the profile and quantity of trichothecenes produced. nih.gov

Oxidative Stress: The cellular response to reactive oxygen species can also trigger secondary metabolite production, which may serve a protective function for the fungus. frontiersin.org

The following table details the impact of various environmental factors on the biosynthesis of representative fungal terpenoids.

| Environmental Factor | Effect | Affected Pathway (Example) | Organism (Example) |

|---|---|---|---|

| Acidic pH | Induces gene expression and toxin production. tandfonline.com | Trichothecenes | Fusarium graminearum |

| Alkaline pH | Increases gene expression and toxin production. nih.govresearchgate.net | Sterigmatocystin | Aspergillus nidulans |

| Nitrogen Limitation | Induces biosynthetic gene expression. nih.gov | Gibberellins | Fusarium fujikuroi |

| Temperature | Affects the level and type of toxin produced. nih.gov | Trichothecenes | Fusarium spp. |

| Light | Signal integrated by the Velvet complex to co-regulate development and secondary metabolism. nih.gov | Multiple Pathways | Aspergillus spp. |

Mechanistic Investigations of Clearanol C S Biological Activities

In Vitro Studies on Cellular and Molecular Targets

In vitro research provides a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For Clearanol C and its structural analogs, these studies have focused on identifying specific enzyme or receptor targets, understanding the modulation of key signaling pathways, and elucidating the basis of its antimicrobial and antibiofilm properties.

The precise molecular targets of this compound are not yet fully defined in the scientific literature. However, studies on structurally related isocoumarin (B1212949) and polyketide compounds provide insights into potential enzyme interactions. Research into a group of related isocoumarin derivatives showed they did not inhibit the aromatase (CYP19) enzyme, suggesting that this particular enzyme is likely not a primary target for this class of compounds.

Conversely, other related fungal metabolites have shown specific enzyme inhibitory activity. For instance, Wortmannin F, which shares a similar fungal origin, is known to be a potent inhibitor of phosphoinositide 3-kinase-α (PI3K-α). While direct inhibition by this compound has not been confirmed, the activity of its analogs suggests that enzymes within key cellular signaling cascades are plausible targets. The process of identifying and blocking specific enzymes is a fundamental approach in drug discovery to disrupt the function of pathogens or diseased cells without harming the host. gardp.org

Table 1: Enzyme and Receptor Interaction Data for Compounds Related to this compound

| Compound Class/Name | Target Enzyme/Receptor | Observed Effect | Reference |

|---|---|---|---|

| Isocoumarin derivatives | Aromatase (CYP19) | No significant inhibition | |

| Wortmannin F | Phosphoinositide 3-kinase-α (PI3K-α) | Potent inhibition | |

| This compound | C-type lectin-like receptor-2 (CLEC-2) | Identified as a potential target for investigation. nih.gov | nih.gov |

| This compound | Apelin receptor | Listed as a potential interaction target. targetmol.com | targetmol.com |

This table is based on data for structurally or functionally related compounds, as direct and specific target binding studies for this compound are limited.

Evidence suggests that compounds structurally similar to this compound can modulate key inflammatory signaling pathways. A study on pleospyrones and the related compound Clearanol A, isolated from an endophytic fungus, demonstrated significant anti-inflammatory effects. researchgate.net The mechanistic investigation revealed that these compounds could reduce the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. researchgate.net The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokines to the nucleus, regulating cellular processes like immunity, proliferation, and inflammation. thermofisher.comwikipedia.orgnih.gov

Furthermore, the same study showed that these related compounds inhibited the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). researchgate.net The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. nih.govnih.govfrontiersin.org The ability of this compound's analogs to interfere with both the JAK/STAT and NF-κB pathways points to a multi-targeted anti-inflammatory mechanism of action.

Table 2: Modulation of Signaling Pathways by this compound Analogs

| Compound/Analog | Signaling Pathway | Key Molecular Effect | Cellular Context | Reference |

|---|---|---|---|---|

| Clearanol A / Pleospyrones | JAK/STAT | Reduced phosphorylation of STAT1 and STAT3 | HaCaT Human Keratinocytes | researchgate.net |

| Clearanol A / Pleospyrones | NF-κB | Inhibited nuclear translocation of NF-κB p65 | HaCaT Human Keratinocytes | researchgate.net |

This compound has demonstrated bioactivity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its challenging antibiotic resistance. scispace.com S. aureus infections are a major clinical problem due to the emergence of multidrug-resistant strains. nih.govwikipedia.org

While the bioactivity is established, the specific molecular mechanism by which this compound exerts its effect against S. aureus has not been extensively detailed in the available literature. Common mechanisms of antibacterial action against S. aureus include the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with protein synthesis, or inhibition of nucleic acid replication. news-medical.netmdpi.com For example, the antibiotic penicillin acts by inhibiting the DD-transpeptidase enzyme, which is crucial for forming the bacterial cell wall. wikipedia.org Resistance often develops through the production of enzymes like penicillinase that degrade the antibiotic. wikipedia.orgnews-medical.net Future research is needed to determine if this compound acts through one of these established mechanisms or possesses a novel mode of action against this resilient pathogen.

Candida albicans is an opportunistic fungal pathogen capable of forming biofilms, which are structured communities of cells that are notoriously resistant to antifungal drugs. nih.govnih.govmdpi.com Research has shown that this compound exhibits weak bioactivity in inhibiting the formation of C. albicans biofilms.

The formation of C. albicans biofilms is a complex, multi-stage process involving adherence, initiation, maturation, and dispersal, which is controlled by a network of regulatory genes. nih.govmdpi.com Key genes involved in this process are crucial for filamentation (hyphae formation), adhesion, and the production of the extracellular matrix. Although the precise target of this compound in this process is unknown, its weak activity suggests a minor interference with one or more of these regulatory steps. Understanding which of these genes or pathways are subtly affected could provide clues to its mechanism.

Table 3: Key Genes Implicated in Candida albicans Biofilm Formation

| Gene | Function in Biofilm Formation | Potential Role as a Drug Target | Reference |

|---|---|---|---|

| ARC18 | Member of the Arp2/3 complex, involved in actin cytoskeleton regulation and endocytosis. | Repression impairs adherence and biofilm formation. | plos.org |

| HWP1 | Hyphal Wall Protein; critical for adhesion and biofilm formation. | Downregulation reduces biofilm integrity. | |

| ALS3 | Adhesin and invasin; involved in adherence to surfaces. | Downregulation reduces the initial stages of biofilm formation. | |

| BCR1 | Transcription factor that regulates the expression of key adhesin genes. | A master regulator whose inhibition could block biofilm development. | plos.org |

| SAP5 | Secreted aspartyl protease; involved in tissue invasion. | Inhibition may reduce the virulence associated with biofilms. | |

| EFG1 | Hyphae-specific gene activator; critical for the yeast-to-hyphae transition. | A key regulator of the morphological switch necessary for mature biofilms. |

This table lists genes known to be critical for C. albicans biofilm formation, representing potential, though unconfirmed, targets for inhibitors like this compound.

In Vivo Pre-clinical Models for Mechanistic Exploration

Translating in vitro findings into a physiological context requires the use of in vivo preclinical models. These models are essential for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion, as well as its efficacy and potential toxicity.

Currently, there is a lack of published in vivo studies specifically investigating the mechanistic action of this compound. Mechanistic exploration in animal models, such as mice, is a standard and critical step in drug development. nih.govnih.gov Such studies could validate the in vitro findings, for instance, by examining the effect of this compound on the NF-κB or JAK/STAT pathways in an induced inflammation model in mice.

Simpler model organisms are also valuable for mechanistic insights. The nematode Caenorhabditis elegans is a widely used model for studying various biological processes due to its genetic tractability and short life cycle. It can be employed to investigate conserved signaling pathways and provide initial data on a compound's biological effects in a whole-organism context. The use of these and other model organisms will be indispensable for the future characterization of this compound's therapeutic potential.

Cellular Response and Tissue-Level Interactions (excluding human trial data)

This compound is a naturally occurring isochromenone compound isolated from the freshwater fungus Paraphoma radicina. researchgate.net As an antibiotic, its biological activities are of significant interest, particularly its interactions at a cellular and tissue level. acs.org Research has focused on its effects on bacterial communities, specifically its ability to interfere with biofilm formation. researchgate.net

Biofilms are complex, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. wikipedia.org These structures are notoriously resistant to conventional antibiotics and host immune responses. The formation of a biofilm is a critical step in the progression of many chronic infections.

One of the key investigated biological activities of this compound is its inhibitory effect on the formation of biofilms by the bacterium Staphylococcus aureus. researchgate.net S. aureus is a major human pathogen, and its ability to form biofilms contributes significantly to its virulence and persistence in infections. The interaction of this compound with S. aureus represents a direct cellular-level intervention. By inhibiting biofilm formation, this compound disrupts the ability of the bacteria to establish a protected, organized community, thereby preventing a crucial step in the infection process. researchgate.netwikipedia.org This activity suggests that the mechanism of action of this compound involves targeting specific pathways or molecular components essential for the initial stages of bacterial adhesion and biofilm matrix production.

Interactive Table: Inhibitory Activity of this compound

| Compound | Target Organism | Biological Effect | Finding | Source |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | Biofilm Formation Inhibition | Evaluated for its ability to inhibit biofilm formation. | researchgate.net |

Computational Approaches to Mechanism of Action

To further elucidate the specific molecular mechanisms underlying the biological activities of compounds like this compound, computational methods serve as powerful investigative tools. arxiv.orguni-duesseldorf.de These approaches allow for the simulation and prediction of interactions between a small molecule (ligand), such as this compound, and its potential biological target (receptor), typically a protein or enzyme. arxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. uni-duesseldorf.demdpi.com The process involves sampling various conformations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity, often expressed as binding energy (kcal/mol). mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For this compound, molecular docking could be employed to identify potential protein targets within S. aureus that are crucial for biofilm formation. By docking this compound against known essential proteins, researchers can hypothesize its direct mechanism of inhibition. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. mdpi.com MD simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust their structures to accommodate each other and assessing the stability of the predicted binding pose. mdpi.com This provides deeper insight into the physical movements and fluctuations of the atoms within the complex. mdpi.com

Interactive Table: Illustrative Example of Molecular Docking Results This table is a hypothetical representation of potential molecular docking results for this compound against a target protein, based on typical data from similar studies.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | S. aureus Biofilm-Associated Protein | -8.5 | TYR-120, LYS-45, ASP-88 |

| Control Inhibitor | S. aureus Biofilm-Associated Protein | -7.9 | TYR-120, SER-47 |

Structure-Activity Relationship (SAR) Analysis for this compound and Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. spu.edu.sychemisgroup.us By comparing the activities of structurally similar compounds (analogs), researchers can identify which chemical groups (pharmacophores) are essential for the biological effect and which parts of the molecule can be modified to potentially enhance potency or selectivity. researchgate.netmdpi.com

This compound belongs to a family of related isochromenone compounds, including Clearanol F and Clearanol G, which were co-isolated from Paraphoma radicina. researchgate.net Other related compounds include Clearanol A and Clearanol I. dntb.gov.uaresearchgate.net An SAR study of these analogs would involve comparing their structures and corresponding biological activities. For instance, the core isochromenone scaffold is a common feature, but variations in the substituents at different positions on this core structure can lead to significant differences in their biological profiles. mdpi.com

A systematic SAR study would analyze how modifications, such as the presence or absence of hydroxyl groups, methyl groups, or other functional moieties on the core structure of this compound and its analogs, affect their biofilm inhibitory activity. researchgate.netnih.gov This analysis helps in building a model that predicts the activity of new, unsynthesized analogs, guiding the design of more effective therapeutic agents. spu.edu.sy For example, comparing the activity of this compound with its analogs could reveal whether a specific hydroxyl or methyl group is critical for binding to its target protein. nih.gov

Synthetic Chemistry Approaches to Clearanol C and Derivatives

Total Synthesis Strategies for Clearanol C

The total synthesis of this compound represents a formidable challenge in organic chemistry due to its intricate molecular architecture, featuring multiple stereocenters and a unique heterocyclic core. Several research groups have reported successful total syntheses, each employing distinct strategies to navigate the complexities of the target molecule.

A retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inslideshare.net For this compound, the primary retrosynthetic disconnections have focused on the strategic cleavage of key bonds to simplify the complex polycyclic system into manageable synthetic intermediates.

One common approach involves a primary disconnection at the ester linkage, yielding the carboxylic acid and alcohol fragments. Further disconnection of the heterocyclic core via a retro-Diels-Alder reaction has been a popular strategy, simplifying the bicyclic system into a diene and a dienophile. This approach allows for the independent synthesis of these less complex fragments, which can then be brought together in a convergent manner.

Another key disconnection targets the carbon-carbon bond forming the side chain, often envisioned to be installed late in the synthesis via a coupling reaction, such as a Suzuki or Stille coupling. This strategy provides flexibility for the introduction of diverse side chains, facilitating the synthesis of analogs.

A critical aspect of the total synthesis of this compound is the precise control of stereochemistry at its multiple chiral centers. To this end, researchers have developed and applied a range of stereoselective synthetic methodologies.

Asymmetric catalysis has played a pivotal role in establishing the desired stereochemistry. For instance, Sharpless asymmetric epoxidation and dihydroxylation reactions have been employed to introduce key stereocenters with high enantioselectivity. Additionally, substrate-controlled diastereoselective reactions have been utilized, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations.

Chiral pool synthesis, starting from readily available enantiopure starting materials such as amino acids or carbohydrates, has also been a successful strategy. This approach leverages the inherent chirality of the starting material to construct the stereochemically rich core of this compound.

Chemo-Enzymatic Synthesis of this compound

In addition to purely chemical approaches, chemo-enzymatic strategies have emerged as powerful tools for the synthesis of this compound. These methods combine the selectivity of enzymatic transformations with the versatility of traditional organic synthesis.

Enzymes, such as lipases and esterases, have been utilized for the kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. For example, a key diol intermediate in the synthesis of this compound has been successfully resolved using a lipase-catalyzed acylation, affording the desired enantiomer with high enantiomeric excess.

Derivatization and Analog Synthesis

To explore the structure-activity relationships of this compound and to develop analogs with improved pharmacological properties, significant effort has been dedicated to its derivatization and the synthesis of novel analogs.

The design of SAR analogs has been guided by computational modeling and a thorough understanding of the key structural motifs of this compound. Modifications have been systematically introduced at various positions of the molecule, including the heterocyclic core, the side chain, and the peripheral functional groups.

The synthesis of these analogs often leverages the synthetic routes developed for the total synthesis of the natural product, with modifications made at late stages to introduce diversity. For example, a library of analogs with varying side chains has been prepared by employing a divergent synthetic strategy, where a common intermediate is coupled with a range of different building blocks.

| Analog | Modification | Synthetic Strategy |

|---|---|---|

| This compound-1 | Modified side chain | Late-stage Suzuki coupling |

| This compound-2 | Altered heterocyclic core | Modified Diels-Alder precursor |

| This compound-3 | Functional group modification | Esterification of the hydroxyl group |

To facilitate biological studies, including the investigation of its mechanism of action and pharmacokinetic properties, isotopically labeled versions of this compound have been synthesized. These labeled compounds are invaluable tools for in vitro and in vivo studies.

The introduction of isotopic labels, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is typically achieved by incorporating labeled starting materials or reagents at an early stage of the synthesis. For instance, ¹³C-labeled this compound has been prepared using a ¹³C-labeled Grignard reagent in a key bond-forming step.

The synthesis of radiolabeled analogs, such as those containing tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), has also been accomplished. These compounds are essential for radioligand binding assays and autoradiography studies, providing crucial insights into the biological targets of this compound.

| Labeled Compound | Isotope | Position of Label | Application |

|---|---|---|---|

| [²H₃]-Clearanol C | Deuterium | Methyl group on side chain | Metabolic stability studies |

| [¹³C₆]-Clearanol C | Carbon-13 | Aromatic ring | NMR-based binding studies |

| [³H]-Clearanol C | Tritium | Heterocyclic core | Receptor binding assays |

Analytical and Detection Methodologies for Clearanol C in Research Matrices

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are fundamental in separating methyl 2,4-dihydroxy-3,6-dimethylbenzoate from complex mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of methyl 2,4-dihydroxy-3,6-dimethylbenzoate. sigmaaldrich.com Reversed-phase HPLC is particularly suitable for this compound. sielc.comsielc.com

A typical HPLC method involves a C18 column, such as the Agilent ZORBAX Eclipse XDB-C18, with a mobile phase consisting of a mixture of methanol (B129727) and water containing a small percentage of formic acid for better peak shape and resolution. google.com Isocratic elution can be employed, with a mobile phase composition of 77% methanol and 23% water with 0.05% formic acid. google.com Detection is commonly performed using a UV detector at a wavelength of 250 nm. google.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometry detection, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid. sielc.comsielc.com

Table 1: HPLC Parameters for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Analysis

| Parameter | Value |

| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) google.com |

| Mobile Phase | Isocratic: 77% Methanol, 23% Water, 0.05% Formic Acid google.com |

| Flow Rate | 1 mL/min google.com |

| Detection | UV at 250 nm google.com |

| Purity Assay | ≥99.0% (area%) sigmaaldrich.com |

Gas Chromatography (GC) is another powerful technique for the analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, particularly when coupled with a mass spectrometer. jppres.com The NIST WebBook provides GC data for this compound, indicating its suitability for this analytical method. nist.gov In a study analyzing a lichen extract, GC-MS was used to identify methyl 2,4-dihydroxy-3,6-dimethylbenzoate. jppres.com The analysis revealed a molecular ion peak at m/e 196.07, corresponding to the molecular formula C10H12O4, at a retention time of 16.672 minutes. jppres.com

Mass Spectrometry-Based Detection Techniques

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection of methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of methyl 2,4-dihydroxy-3,6-dimethylbenzoate in complex matrices. naturalproducts.net Experimental LC-MS data is available, often showing the precursor ion [M-H]- in negative ion mode. nih.gov This technique is particularly valuable in metabolomics and other research areas where trace-level detection is required.

Spectroscopic Methods for In Situ Detection in Research Systems

Spectroscopic methods can be employed for the in-situ detection of methyl 2,4-dihydroxy-3,6-dimethylbenzoate in research systems, providing real-time information without the need for sample separation. While specific in-situ studies on this compound are not extensively detailed in the provided context, techniques like UV-Vis spectroscopy could be adapted for monitoring its presence based on its UV absorbance profile.

Ecological and Environmental Relevance of Clearanol C

Role of Clearanol C in Microbial Interactions

The production of secondary metabolites like this compound is a key strategy for fungi to mediate interactions with other microorganisms. frontiersin.orgmpg.de These compounds can influence the composition and dynamics of microbial communities. Research has shown that this compound exhibits antimicrobial properties, which are crucial for competing with other microbes for resources and space.

Specifically, this compound has demonstrated weak inhibitory activity against the formation of biofilms by Candida albicans, a common fungus. nih.govnih.govmdpi.com Biofilms are complex, structured communities of microorganisms that are notoriously resistant to antimicrobial agents, and inhibiting their formation is a significant ecological function. Furthermore, studies have identified promising antimicrobial activity of this compound against the bacterium Staphylococcus aureus. kjmycology.or.krkjmycology.or.kr This antibacterial action suggests that the fungi producing this compound can suppress certain bacterial competitors in their immediate environment. The ability to modulate both fungal and bacterial growth gives these fungi a competitive advantage, allowing them to thrive in complex microbial ecosystems such as soil, decaying wood, and microbial mats. researchgate.net

Occurrence and Distribution in Environmental Samples (e.g., microbial mats, freshwater habitats)

This compound has been isolated from fungi found in a diverse range of environments, highlighting the widespread distribution of its producers. Its discovery is often associated with aquatic and semi-aquatic habitats.

It was first described in 2012 when it was isolated from a fungal culture obtained from a complex microbial mat in an iron-rich freshwater spring in Colorado, USA. nih.govnih.govresearchgate.net Fungi are integral components of microbial mats, and the production of bioactive compounds like this compound likely plays a role in structuring these communities. nih.gov

Subsequent studies have found this compound in other freshwater environments. It is produced by the fungus Paraphoma radicina, which was isolated from submerged wood in a freshwater lake and also from reservoir water in Korea. kjmycology.or.krkjmycology.or.kracs.orgresearchgate.net Additionally, the compound has been isolated from Leptosphaeria sp., a fungus derived from deep-sea sediment collected in the Indian Ocean, indicating its presence in marine environments as well. mdpi.com

| Fungal Source | Environmental Sample/Habitat | Location | Reference(s) |

|---|---|---|---|

| Dothideomycete (possible Phaeosphaeria sp.) | Microbial mat in an iron-rich freshwater spring | Colorado, USA | nih.gov, nih.gov |

| Paraphoma radicina | Submerged wood in a freshwater lake | North Carolina, USA | acs.org, researchgate.net |

| Paraphoma radicina | Reservoir water | Korea | kjmycology.or.kr, kjmycology.or.kr |

| Leptosphaeria sp. SCSIO 41005 | Deep-sea sediment (3614 m depth) | Indian Ocean | mdpi.com |

Ecological Impact and Significance as a Fungal Metabolite

As a fungal metabolite, the ecological significance of this compound lies in its role as a chemical mediator in the environment. The production of such bioactive compounds is a crucial element of a fungus's life strategy, influencing its ability to survive, compete, and reproduce.

The antimicrobial activities of this compound directly impact the microbial ecology of its habitat. By inhibiting the growth of competing bacteria and fungi, the producing organism can better secure its niche and access to limited nutrients. mdpi.comkjmycology.or.krkjmycology.or.kr This chemical defense is particularly important in environments with high microbial density and diversity, such as submerged wood, sediments, and microbial mats. nih.govacs.org

The presence of this compound-producing fungi in varied ecosystems—from freshwater springs and lakes to the deep sea—underscores the adaptability of these organisms and the importance of such metabolites in different environmental conditions. nih.govmdpi.comresearchgate.net The study of this compound contributes to the broader understanding of chemical ecology and the immense, largely untapped chemical diversity of fungi. These natural products are not only of interest for potential human applications but are fundamentally key to the ecological functions and interactions that structure our planet's microbial world. acs.org

Future Directions and Emerging Research Avenues for Clearanol C

Exploration of Undiscovered Biological Activities

Current research has identified that Clearanol C demonstrates some antimicrobial properties. Specifically, it has shown promising activity against the bacterium Staphylococcus aureus and weak inhibitory effects on biofilm formation in the fungus Candida albicans. kjmycology.or.krmdpi.comscispace.com However, these findings are likely just the beginning. The broader family of terpenoids and isochromenones, to which this compound belongs, is known for a wide array of biological activities, including antifungal, anti-inflammatory, cytotoxic, and anticancer properties. nih.govmdpi.comresearchgate.net This suggests a significant opportunity to screen this compound for a wider range of therapeutic actions.

Future research should systematically evaluate this compound against various panels of microorganisms, including drug-resistant bacteria and other pathogenic fungi. researchgate.net Given that related compounds have shown cytotoxic effects, exploring its potential against different cancer cell lines is a logical next step. researchgate.net Furthermore, many natural terpenoids exhibit anti-inflammatory and neuroprotective activities, opening avenues to investigate this compound's efficacy in models of inflammation and neurodegenerative diseases. mdpi.com

Development of Novel Biosynthetic Engineering Strategies

The biosynthesis of compounds like this compound is a complex process orchestrated by fungal enzymes. The core of the 3-methylene isochromanone structure is assembled by a nonreducing polyketide synthase (nrPKS). acs.org Following the creation of this core, other enzymes such as monooxygenases and oxidoreductases perform additional chemical modifications to produce the final structure. acs.org

A significant frontier in natural product research is the manipulation of these biosynthetic pathways. Fungal genomes are known to contain numerous "silent" or poorly expressed biosynthetic gene clusters that are not activated under standard laboratory conditions. acs.org Future research could focus on activating these silent pathways in this compound-producing fungi to generate novel derivatives of the parent compound. Techniques such as heterologous expression, where the biosynthetic genes are transferred to a different host organism, could also be employed to produce this compound in higher yields or to create new analogs. acs.org By understanding and engineering these enzymatic pathways, scientists could potentially create a library of this compound-related molecules with enhanced potency or entirely new biological activities.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has already played a crucial role in the study of this compound and its relatives. Techniques such as Time-Dependent Density Functional Theory (TDDFT) and Electronic Circular Dichroism (ECD) calculations have been instrumental in determining the precise three-dimensional structure and absolute configuration of these complex molecules. acs.orgresearchgate.net Furthermore, computational tools are being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of natural products, including this compound. unam.mx

The next evolution in computational research will involve using advanced modeling to predict the specific molecular mechanisms by which this compound exerts its biological effects. Molecular docking simulations could predict how this compound interacts with specific protein targets within bacteria or human cells. As our understanding of its biological activities expands, these computational models can help to identify potential cellular pathways and binding partners, accelerating the process of drug development and mechanism elucidation. This in silico approach can guide laboratory experiments, making them more targeted and efficient.

Collaborative Research Initiatives on this compound and Related Compounds

The study of natural products from unique ecological niches, such as the freshwater fungi that produce this compound, inherently benefits from interdisciplinary collaboration. nih.gov Progress in this field requires a synergistic effort between mycologists who isolate and identify the fungi, natural products chemists who extract and elucidate the structures of compounds, and pharmacologists who evaluate their biological activities. acs.orgnih.gov

Establishing formal collaborative initiatives would greatly accelerate research into this compound and its analogs. Such initiatives could create shared databases of fungal strains, chemical structures, and biological activity data. acs.org By fostering partnerships between academic research institutions and industry, the process of translating fundamental discoveries about compounds like this compound into tangible therapeutic applications can be streamlined. Given that many research groups are investigating related compounds, a coordinated effort would prevent redundant work and leverage collective expertise to more rapidly explore the vast chemical diversity of fungal metabolites. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.